molecular formula C6H3ClIN3 B1418853 4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine CAS No. 876343-10-1

4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine

Cat. No. B1418853
CAS RN: 876343-10-1
M. Wt: 279.46 g/mol
InChI Key: DXPVKZYVQANEDW-UHFFFAOYSA-N
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Description

4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine is a chemical compound with the molecular formula C6H3ClIN3. It has a molecular weight of 279.47 g/mol . This compound is used as an important pharmaceutical intermediate and is widely used in the synthesis of many pharmaceutical intermediates . It is also used in the manufacture of Tofacitinib citrate .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with 31% overall yield has been described . The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine is characterized by a pyrrolo[2,3-D]pyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring . The compound contains a chlorine atom and an iodine atom attached to the pyrimidine ring .


Chemical Reactions Analysis

4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine has been used in the synthesis of a series of pyrrolo[2,3-D]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment . Most of the target compounds displayed moderate to excellent activity against one or more cancer cell lines and low activity against human normal cell LO2 in vitro .


Physical And Chemical Properties Analysis

4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine is a solid compound . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The topological polar surface area of the compound is 41.6 Ų .

Scientific Research Applications

Pharmaceutical Intermediates

4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine is widely employed as a pharmaceutical intermediate due to its versatility and unique structure. It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .

Kinase Inhibitor Synthesis

This compound serves as a scaffold for many commercially available drugs and is extensively used in the synthesis of kinase inhibitors like CP690550 and CGP76030 . These inhibitors are important in therapeutic treatments that target specific kinases involved in disease processes.

JAK Inhibitors

It is also used for preparing Janus kinase (JAK) inhibitors such as Tofacitinib, Ruxolitinib, and SHR0302 . JAK inhibitors are a type of medication that functions by inhibiting the activity of one or more of the Janus kinase family of enzymes, interfering with the JAK-STAT signaling pathway.

Improved Synthesis Methods

An improved seven-step synthesis of 4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with a 31% overall yield has been described, which is operationally simple and practical for synthesizing this building block .

Anticancer Research

There has been design and synthesis of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms at positions 4 and 6 for in vitro anticancer research . This indicates its potential application in developing new anticancer agents.

Safety And Hazards

The compound is classified under the GHS07 hazard category . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-5-3-1-4(8)11-6(3)10-2-9-5/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPVKZYVQANEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1C(=NC=N2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671982
Record name 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine

CAS RN

876343-10-1
Record name 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 4-chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (538 mg, 1.283 mmol) in THF (6.0 mL) was added 5 M sodium hydroxide methanolic solution (1.8 mL, 0.009 mmol). After 10 min the solvent was removed under reduced pressure, sat. ammonium chloride solution (5.0 mL) was added and the mixture evaporated to dryness. The resulting solid was triturated with water to afford 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. 1H NMR (d6-DMSO, 400 MHz) 6.90(1H, s) and 8.55 (1H, s).
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538 mg
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1.8 mL
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6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine
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4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine
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4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 5
4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 6
4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine

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